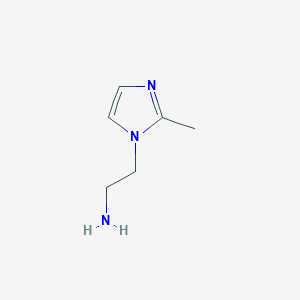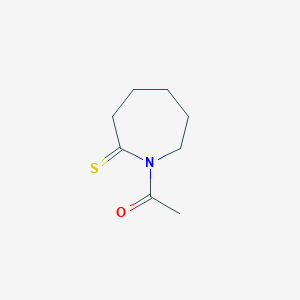
2H-Azepine-2-thione, 1-acetylhexahydro-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Azepine-2-thione, 1-acetylhexahydro-(9CI) is a heterocyclic organic compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as thiomorpholine-3-carboxylic acid and is a derivative of azepine.
Wirkmechanismus
The exact mechanism of action of 2H-Azepine-2-thione, 1-acetylhexahydro-(9CI) is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms through the disruption of their cell membranes. It has also been reported to have an effect on the DNA of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2H-Azepine-2-thione, 1-acetylhexahydro-(9CI) has a low toxicity profile and does not exhibit any significant adverse effects on living organisms. It has been reported to have a mild irritant effect on the skin and eyes, but this effect is reversible. Additionally, it has been shown to have a low potential for mutagenicity and carcinogenicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2H-Azepine-2-thione, 1-acetylhexahydro-(9CI) is its broad-spectrum antimicrobial activity. It has been reported to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. Additionally, it has a low toxicity profile, making it a potentially safe alternative to other antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its relatively high cost compared to other antimicrobial agents.
Zukünftige Richtungen
There are several future directions for the study of 2H-Azepine-2-thione, 1-acetylhexahydro-(9CI). One area of research could focus on the development of new drugs based on this compound. Additionally, further studies could be conducted to investigate its potential use as a corrosion inhibitor and chelating agent. Furthermore, more research is needed to fully understand the mechanism of action of this compound and its effects on living organisms. Finally, studies could be conducted to investigate the potential of this compound as a food preservative.
Conclusion:
In conclusion, 2H-Azepine-2-thione, 1-acetylhexahydro-(9CI) is a heterocyclic organic compound that has gained significant attention from the scientific community due to its potential applications in various fields. Its broad-spectrum antimicrobial activity, low toxicity profile, and potential use as a corrosion inhibitor and chelating agent make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and its effects on living organisms.
Synthesemethoden
The synthesis of 2H-Azepine-2-thione, 1-acetylhexahydro-(9CI) involves the reaction of 1,6-hexanediamine with carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to obtain the final product. This synthesis method has been reported in several research articles, and its efficiency has been demonstrated in various experiments.
Wissenschaftliche Forschungsanwendungen
2H-Azepine-2-thione, 1-acetylhexahydro-(9CI) has been extensively studied for its potential applications in various fields of science. It has been reported to exhibit antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs. Additionally, it has been studied for its potential use as a corrosion inhibitor, as well as its ability to act as a chelating agent.
Eigenschaften
CAS-Nummer |
121003-24-5 |
|---|---|
Produktname |
2H-Azepine-2-thione, 1-acetylhexahydro-(9CI) |
Molekularformel |
C8H13NOS |
Molekulargewicht |
171.26 g/mol |
IUPAC-Name |
1-(2-sulfanylideneazepan-1-yl)ethanone |
InChI |
InChI=1S/C8H13NOS/c1-7(10)9-6-4-2-3-5-8(9)11/h2-6H2,1H3 |
InChI-Schlüssel |
ZXFICOHQGHCLLH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCCCC1=S |
Kanonische SMILES |
CC(=O)N1CCCCCC1=S |
Synonyme |
2H-Azepine-2-thione, 1-acetylhexahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



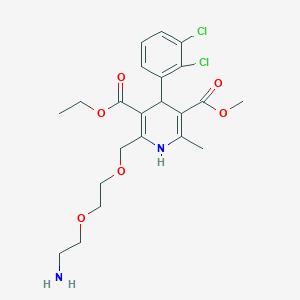
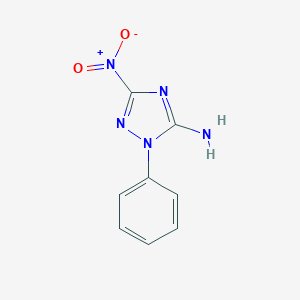
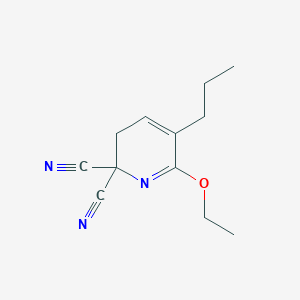
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B38315.png)
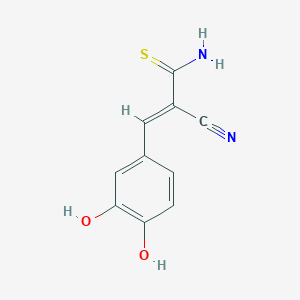
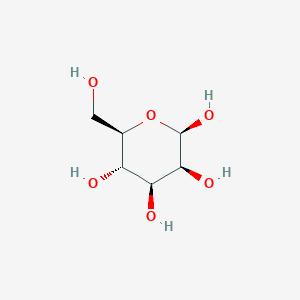
![(E,3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B38320.png)
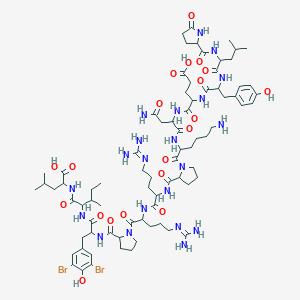
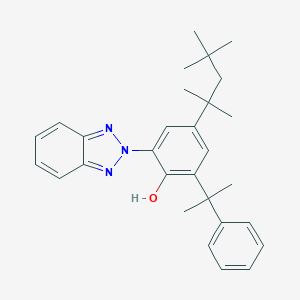
![Furo[3,2-c]pyridin-3(2H)-one](/img/structure/B38324.png)
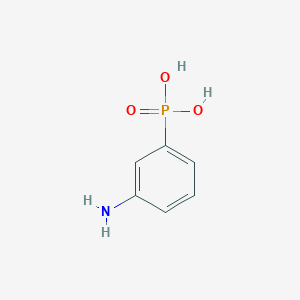
![2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B38330.png)
![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid](/img/structure/B38331.png)
